molecular formula C11H13NO B14305899 1-(Pyridin-2-yl)cyclohex-2-en-1-ol CAS No. 113493-42-8

1-(Pyridin-2-yl)cyclohex-2-en-1-ol

Katalognummer: B14305899
CAS-Nummer: 113493-42-8
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: HHHKRVDGIJCBRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-2-yl)cyclohex-2-en-1-ol is a chemical compound that features a cyclohexene ring bonded to a pyridine ring through a hydroxyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexene and pyridine, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)cyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the reaction of pyridine with cyclohexenone under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the hydroxyl group at the correct position on the cyclohexene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyridin-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-2-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Pyridin-2-yl)cyclohex-2-en-1-ol is unique due to its combination of a pyridine ring and a cyclohexene ring with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

113493-42-8

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

1-pyridin-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H13NO/c13-11(7-3-1-4-8-11)10-6-2-5-9-12-10/h2-3,5-7,9,13H,1,4,8H2

InChI-Schlüssel

HHHKRVDGIJCBRS-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)(C2=CC=CC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.